1-Ethyl-4-ethynyl-1H-indole
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Overview
Description
1-Ethyl-4-ethynyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals The structure of this compound consists of an indole core with an ethyl group at the nitrogen atom and an ethynyl group at the fourth position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-ethynyl-1H-indole can be synthesized through several synthetic routes. One common method involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the indole core. The reaction typically involves the use of a palladium catalyst, copper co-catalyst, and an appropriate base in an inert solvent such as tetrahydrofuran (THF). The reaction conditions often require heating under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Conversion to 1-Ethyl-4-ethyl-1H-indole.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1-Ethyl-4-ethynyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Ethyl-4-ethynyl-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. Additionally, the indole core can engage in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity.
Comparison with Similar Compounds
1-Ethyl-4-ethynyl-1H-indole can be compared with other indole derivatives, such as:
1-Methyl-4-ethynyl-1H-indole: Similar structure but with a methyl group instead of an ethyl group at the nitrogen atom.
1-Ethyl-4-vinyl-1H-indole: Contains a vinyl group instead of an ethynyl group at the fourth position.
1-Ethyl-4-phenyl-1H-indole: Features a phenyl group at the fourth position instead of an ethynyl group.
Uniqueness: The presence of the ethynyl group at the fourth position of the indole ring in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
1-ethyl-4-ethynylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-10-6-5-7-12-11(10)8-9-13(12)4-2/h1,5-9H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRHYYRAZRXUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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